Methanesulfonyl bromide
Description
Definition and Classification as a Sulfonyl Halide
Methanesulfonyl bromide (CH$$3$$SO$$2$$Br), also known as mesyl bromide, is an organosulfur compound classified under sulfonyl halides. Sulfonyl halides are characterized by the general formula RSO$$2$$X, where R represents an organic group and X is a halogen. In this compound, the sulfonyl group ($$-$$SO$$2$$$$-$$) is bonded to a methyl group (CH$$_3$$) and a bromine atom. This compound belongs to the broader family of sulfonyl halides, which are critical electrophilic reagents in organic synthesis due to their ability to introduce sulfonate groups into target molecules.
The molecular structure of this compound features a tetrahedral sulfur center bonded to two oxygen atoms, a methyl group, and a bromine atom. This configuration confers high reactivity, particularly in nucleophilic substitution reactions. Its classification as a sulfonyl halide aligns it with compounds like methanesulfonyl chloride (CH$$3$$SO$$2$$Cl) and benzenesulfonyl bromide (C$$6$$H$$5$$SO$$_2$$Br), though its stability is lower than that of its chloride counterpart due to the weaker S−Br bond.
Properties
IUPAC Name |
methanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BrO2S/c1-5(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYJDNHFRZSTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276697 | |
| Record name | Methanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41138-92-5 | |
| Record name | Methanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkali Metal Bromide-Mediated Exchange
The reaction proceeds via nucleophilic displacement in polar aprotic solvents such as nitroalkanes or dimethylformamide (DMF):
$$
\text{CH}3\text{SO}2\text{Cl} + \text{KBr} \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{KCl}
$$
Conditions :
- Solvent: Nitroethane or nitromethane at 50–80°C.
- Reaction Time: 2–4 hours.
- Yield: 70–85%, with residual chloride removed via fractional distillation.
The use of nitroalkanes enhances solubility and minimizes side reactions, as demonstrated in sulfonamide syntheses. Post-reaction, the nitroalkane solvent is recycled, improving process efficiency.
Hydrobromic Acid (HBr) Utilization
Gaseous HBr can directly brominate methanesulfonyl chloride under anhydrous conditions:
$$
\text{CH}3\text{SO}2\text{Cl} + \text{HBr} \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{HCl}
$$
Optimization :
- Temperature: 0–10°C to suppress HBr oxidation.
- Catalyst: Aliquat 336 (quaternary ammonium salt) enhances reaction kinetics.
- Yield: 80–90% after aqueous workup and solvent extraction.
Direct Bromination of Methanesulfonic Acid Derivatives
Phosphorus Tribromide (PBr₃) Method
Methanesulfonic acid (CH₃SO₃H) reacts with PBr₃ to yield this compound:
$$
3\,\text{CH}3\text{SO}3\text{H} + \text{PBr}3 \rightarrow 3\,\text{CH}3\text{SO}2\text{Br} + \text{H}3\text{PO}_3
$$
Conditions :
Thionyl Bromide (SOBr₂) Approach
Thionyl bromide serves as both a brominating agent and solvent:
$$
\text{CH}3\text{SO}3\text{H} + \text{SOBr}2 \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{SO}2 + \text{HBr}
$$
Key Parameters :
- Reaction Time: 3–6 hours at 40–60°C.
- Challenges: SOBr₂’s moisture sensitivity necessitates strict anhydrous conditions.
- Yield: 65–80% after vacuum distillation.
Free Radical Bromination of Methane Derivatives
Photochemical Bromination
Inspired by methane bromination, UV light initiates a radical chain mechanism for functionalizing methanesulfonyl precursors:
$$
\text{CH}3\text{SO}2\text{H} + \text{Br}2 \xrightarrow{h\nu} \text{CH}3\text{SO}_2\text{Br} + \text{HBr}
$$
Mechanism :
- Initiation : Br₂ → 2 Br-
- Propagation :
$$
\text{CH}3\text{SO}2\text{H} + \text{Br}- \rightarrow \text{CH}3\text{SO}2- + \text{HBr}
$$
$$
\text{CH}3\text{SO}2- + \text{Br}2 \rightarrow \text{CH}3\text{SO}_2\text{Br} + \text{Br}-
$$ - Termination : Radical recombination.
Conditions :
Sulfuryl Bromide (SO₂Br₂) Mediated Synthesis
Adapting the methane-sulfuryl chloride reaction, SO₂Br₂ brominates methane sulfonic acid under radical initiation:
$$
\text{CH}4 + \text{SO}2\text{Br}2 \rightarrow \text{CH}3\text{SO}_2\text{Br} + \text{HBr}
$$
Optimization :
- Initiator: Azobisisobutyronitrile (AIBN) at 0.1 mol%.
- Temperature: 70–90°C in concentrated H₂SO₄.
- Yield: 85–92% with high selectivity.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method ensures purity assessment:
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.05% TFA in H₂O (A)/ACN (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Gradient Program :
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 5 | 40 | 60 |
| 10 | 10 | 90 |
Validation Metrics :
- Linearity : R² = 0.999 over 0.01–0.03 mg/mL.
- Precision : RSD ≤ 2.9% for peak area.
- Recovery : 89.3% in spiked samples.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Halogen Exchange (KBr) | 70–85 | ≥98 | Moderate | High |
| HBr Gas | 80–90 | ≥95 | Low | Medium |
| PBr₃ | 60–75 | ≥90 | High | Low |
| Photochemical | 50–60 | ≥85 | Low | Low |
| SO₂Br₂ Radical | 85–92 | ≥99 | High | High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Methanesulfonyl bromide reacts with nucleophiles, forming stable derivatives:
Reaction with Amines
Primary and secondary amines react with CH₃SO₂Br to yield methanesulfonamides :
Methanesulfonamides are highly resistant to hydrolysis under acidic or basic conditions, making them useful as protecting groups for amines. Deprotection typically requires strong reducing agents like LiAlH₄ .
Reaction with Alcohols
CH₃SO₂Br converts alcohols to methanesulfonate esters (mesylates) in the presence of a base (e.g., triethylamine):
Methanesulfonates serve as intermediates in substitution and elimination reactions. For example, oxime methanesulfonates undergo Beckmann rearrangement with Lewis acids .
Elimination and Cycloaddition Reactions
Under basic conditions, CH₃SO₂Br eliminates HBr to generate sulfene (CH₂=SO₂), a highly reactive intermediate:
Sulfene participates in cycloadditions to form heterocycles:
| Reaction Partner | Product | Application |
|---|---|---|
| α-Hydroxyketones | Five-membered sultones | Synthesis of bioactive compounds |
| Dienes | Cyclic sulfones | Building blocks in drug design |
Addition to Alkynes
In the presence of CuCl₂, CH₃SO₂Br adds across alkynes to form β-chloro sulfones :
This reaction proceeds via radical intermediates and is useful for synthesizing functionalized alkenes .
Scientific Research Applications
Organic Synthesis
Role as a Reagent
MSB is primarily used to introduce the methanesulfonyl group into organic molecules. This transformation is crucial for creating sulfonamides and other derivatives that can undergo further chemical modifications. The high reactivity of MSB as an electrophile allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.
Case Study: 1,3-Dipolar Cycloaddition
One notable application of MSB is in the 1,3-dipolar cycloaddition reaction, which facilitates the formation of fused heterocyclic compounds. These compounds have potential applications in drug design, particularly in creating molecules that can interact with specific DNA sequences. This capability is essential for developing targeted therapies in cancer treatment and genetic disorders .
Pharmaceuticals
Synthesis of Active Pharmaceutical Ingredients (APIs)
MSB serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as methanesulfonamides, exhibit promising pharmacological properties, including antimicrobial activity. This makes them potential candidates for drug development .
Example: Synthesis of Dihydroquinolines
Recent studies have demonstrated the use of MSB in synthesizing tertiary dihydroquinoline derivatives through Morita–Baylis–Hillman (MBH) reactions. The process involves the reaction of MSB with methanesulfonamide to yield high-yielding products that can be further transformed into biologically active compounds .
Agricultural Chemicals
Intermediate for Pesticides and Herbicides
In agriculture, MSB is utilized as an intermediate in the production of various pesticides and herbicides. Its ability to form stable sulfonamide linkages enhances the efficacy of these agricultural chemicals by improving their interaction with target organisms.
Material Science
Polymer Synthesis
MSB is also applied in material science for preparing advanced materials and polymers. Its unique reactivity profile allows for selective transformations that are crucial for developing new materials with tailored properties .
Table 1: Applications of Methanesulfonyl Bromide
| Application Area | Specific Use | Example/Outcome |
|---|---|---|
| Organic Synthesis | Introduction of methanesulfonyl group | Formation of sulfonamides and heterocycles |
| Pharmaceuticals | Synthesis of APIs | Antimicrobial methanesulfonamides |
| Agricultural Chemicals | Intermediate for pesticides | Enhanced efficacy in herbicides |
| Material Science | Polymer preparation | Development of advanced materials |
Table 2: Case Study Outcomes from Dihydroquinoline Synthesis
| Substrate Type | Product Yield (%) | Reaction Conditions |
|---|---|---|
| Benzaldehyde (NO2) | 98 | K2CO3, DMF at 23 °C |
| Benzaldehyde (CN) | 93 | K2CO3, DMF at 23 °C |
| Benzaldehyde (CF3) | 92 | K2CO3, DMF at 23 °C |
Mechanism of Action
Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. it is unique in its reactivity and the types of reactions it can undergo. For example:
Methanesulfonyl Chloride: Less reactive than this compound in nucleophilic substitution reactions.
P-Toluenesulfonyl Chloride: Used in similar reactions but has different steric and electronic properties due to the presence of the toluene group.
Comparison with Similar Compounds
Key Research Findings
- Polymerization Kinetics : MsBr’s initiation of 2-ethyl-2-oxazoline polymerization follows slow initiation followed by rapid chain growth, akin to MsCl. However, its lower temperature requirement and comparable activation energy make it preferable for thermally labile systems .
- Thiirane Ring-Opening : MsBr’s reaction with thiiranes at -40°C produces α-thiosubstituted aldehydes, a transformation less efficiently achieved with MsCl .
- Yield Efficiency : In spin label synthesis, MsCl and MsBr yield mesylates and bromides at similar efficiencies (~78%), but subsequent substitutions (e.g., azidation) favor mesylates due to their stability .
Biological Activity
Methanesulfonyl bromide (MSB), with the chemical formula CH₃SO₂Br, is an organosulfur compound known for its high reactivity, particularly as an electrophile. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis methods, reactivity, and derivatives that exhibit pharmacological properties.
This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts vigorously with water, producing toxic byproducts such as hydrogen bromide and sulfur oxides. It is synthesized through various methods, including the reaction of methanesulfonyl chloride with potassium bromide or through direct bromination of methanesulfonic acid.
MSB primarily acts as an electrophile in organic reactions. Its interactions with nucleophiles such as alcohols, amines, and water lead to the formation of diverse products, including sulfonamides and sulfoxides. The mechanism of action typically involves nucleophilic substitution reactions (SN2), where nucleophiles attack the electrophilic sulfur atom, resulting in the release of bromide ions.
Case Studies and Findings
-
Antimicrobial Activity :
- A study highlighted that certain derivatives of methanesulfonamide demonstrated selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. These compounds showed promising results in inhibiting bacterial growth, suggesting that modifications of MSB could lead to effective antimicrobial agents .
-
Anti-inflammatory Properties :
- Research on N-methylsulfonyl-indole derivatives indicated notable anti-inflammatory activity. Compounds derived from this compound exhibited dual inhibition of COX-2 and 5-LOX enzymes, which are critical targets in inflammatory pathways. The compounds were shown to reduce inflammation in vitro by inhibiting TNF-α production in macrophages .
-
Synthesis of Bioactive Compounds :
- This compound serves as a versatile building block in synthesizing biologically active compounds. For instance, it has been utilized in creating g-secretase inhibitors and other pharmacologically relevant molecules . This ability to facilitate complex organic transformations makes MSB a valuable reagent in medicinal chemistry.
Comparative Analysis with Other Organosulfur Compounds
| Compound | Biological Activity | Notable Applications |
|---|---|---|
| This compound | Limited direct data | Synthesis of sulfonamides |
| Methanesulfonamide | Antimicrobial | Potential drug candidates |
| Sulfur Trioxide | Highly reactive | Industrial applications |
Q & A
Q. What safety protocols are critical when handling methanesulfonyl bromide in laboratory settings?
this compound, like other sulfonyl halides, requires stringent safety measures due to its corrosive and toxic nature. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), chemical-resistant lab coats, and safety goggles. Use face shields and fume hoods during transfers .
- Ventilation: Ensure local exhaust ventilation to prevent inhalation of vapors, which can cause respiratory distress .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
- Storage: Store in corrosion-resistant containers, away from light and incompatible substances like strong oxidizers .
Q. How can researchers validate the purity and identity of synthesized this compound?
For novel compounds, provide comprehensive characterization
- Spectroscopic Analysis: Use -NMR and -NMR to confirm structural integrity. Compare peaks with literature values for sulfonyl bromides .
- Chromatography: Employ HPLC or GC-MS to assess purity (>95% recommended for publication) .
- Elemental Analysis: Verify bromine content via combustion analysis or X-ray fluorescence .
- Melting Point: Document consistent melting points across batches (e.g., 82–86°C for related compounds) .
Q. Which analytical techniques are optimal for detecting this compound in environmental samples?
- Ion Chromatography (IC): Effective for quantifying bromide ions post-decomposition .
- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives; use derivatizing agents to enhance detectability .
- Colorimetric Assays: Bromide-specific probes (e.g., fluorescein derivatives) enable low-concentration detection in aqueous systems .
Advanced Research Questions
Q. How does this compound’s reactivity differ from methanesulfonyl chloride in nucleophilic substitutions?
this compound’s higher leaving group ability (Br⁻ vs. Cl⁻) accelerates reactions in SN2 mechanisms. For example:
Q. What factors contribute to contradictory data in thermal decomposition studies of this compound?
Discrepancies arise from:
- Experimental Conditions: Variations in temperature (e.g., 100°C vs. 150°C) or humidity alter decomposition pathways. Moisture may hydrolyze the compound to methanesulfonic acid and HBr .
- Analytical Limitations: GC-MS may miss non-volatile residues (e.g., polymeric sulfur oxides), while FTIR better captures gaseous SO .
- Sample Purity: Impurities (e.g., residual solvents) catalyze side reactions. Pre-purify via recrystallization .
Q. What strategies minimize environmental release of this compound during disposal?
- Neutralization: React with aqueous sodium hydroxide to convert HBr to NaBr, reducing aquatic toxicity .
- Waste Segregation: Separate halogenated waste for incineration at >1,000°C to prevent dioxin formation .
- Regulatory Compliance: Follow EPA guidelines for halogenated organics (40 CFR Part 261) and document disposal protocols .
Q. How can reaction yields of this compound be optimized in multistep syntheses?
- In Situ Generation: Prepare this compound from methanesulfonic acid and PBr to avoid storage instability .
- Solvent Selection: Use anhydrous dichloromethane to suppress hydrolysis .
- Catalysis: Add catalytic pyridine to scavenge HBr, shifting equilibrium toward product .
Q. What solvent systems enhance the reaction kinetics of this compound in amide couplings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
